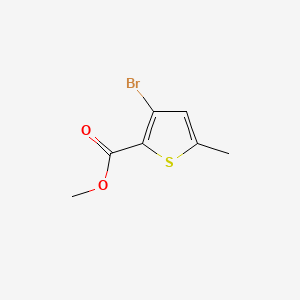

Methyl 3-bromo-5-methylthiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-bromo-5-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-4-3-5(8)6(11-4)7(9)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFMUPYFABQHRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679873 | |

| Record name | Methyl 3-bromo-5-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-60-6 | |

| Record name | Methyl 3-bromo-5-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-bromo-5-methylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of Methyl 3-bromo-5-methylthiophene-2-carboxylate (CAS No. 1257535-60-6). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. While specific experimental data for the title compound is limited in publicly available literature, this guide compiles the available information and provides detailed protocols for the synthesis of its immediate precursor, 3-bromo-5-methylthiophene-2-carboxylic acid. Furthermore, it explores the potential biological significance of this class of compounds based on the activities of structurally related thiophene derivatives.

Chemical Identity and Physical Properties

This compound is a substituted thiophene derivative. Thiophene and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1257535-60-6 | [1] |

| Molecular Formula | C₇H₇BrO₂S | [1] |

| Molecular Weight | 235.1 g/mol | [1] |

| Appearance | Not available | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| Storage | Store at -20°C | [1] |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not currently available in published literature. However, a well-documented synthesis exists for its immediate precursor, 3-bromo-5-methylthiophene-2-carboxylic acid. The target ester can then be synthesized from this carboxylic acid via a standard Fischer esterification reaction.

Synthesis of 3-bromo-5-methylthiophene-2-carboxylic acid

The synthesis of 3-bromo-5-methylthiophene-2-carboxylic acid proceeds via the bromination of 2-methylthiophene followed by carboxylation.

Experimental Protocol:

Step 1: Bromination of 2-methylthiophene to yield 2-bromo-5-methylthiophene. (This is a general procedure and specific conditions for this particular substrate may need optimization).

-

Dissolve 2-methylthiophene in a suitable solvent such as glacial acetic acid.

-

Slowly add N-bromosuccinimide (NBS) to the solution at room temperature.

-

Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by distillation or column chromatography to yield pure 2-bromo-5-methylthiophene.

Step 2: Carboxylation of 2-bromo-5-methylthiophene to yield 3-bromo-5-methylthiophene-2-carboxylic acid.

-

Prepare a solution of lithium diisopropylamide (LDA) by slowly adding n-butyllithium to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.

-

Slowly add a solution of 2-bromo-5-methylthiophene in anhydrous THF to the LDA solution at -78 °C.

-

Stir the reaction mixture at -78 °C for a specified time.

-

Bubble dry carbon dioxide gas through the reaction mixture.

-

Allow the reaction to warm to room temperature while continuing to bubble CO₂.

-

Quench the reaction with water and acidify with dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Table 2: Spectroscopic Data for 3-bromo-5-methylthiophene-2-carboxylic acid

| Data Type | Values |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.19 (s, 1H, COOH), 7.29 (s, 1H, thiophene-H), 2.48 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 162.5, 142.8, 133.5, 129.1, 112.9, 15.4 |

| Mass Spectrum (m/z) | [M-H]⁻ calculated for C₆H₄BrO₂S: 218.9; found: 218.9 |

Note: The spectroscopic data provided is for the carboxylic acid precursor and not the title compound.

Proposed Esterification to this compound

The following is a general protocol for the Fischer esterification of 3-bromo-5-methylthiophene-2-carboxylic acid to its methyl ester.

Experimental Protocol:

-

Dissolve 3-bromo-5-methylthiophene-2-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Potential Biological and Pharmacological Significance

While no specific biological activity has been reported for this compound, the thiophene scaffold is a common motif in a wide range of biologically active compounds. The following sections outline potential areas of investigation based on the activities of structurally related molecules.

Anticancer Activity

Numerous thiophene derivatives have been investigated for their potential as anticancer agents. The proposed mechanisms of action are diverse and include:

-

Enzyme Inhibition: Thiophene-containing compounds have been shown to inhibit various enzymes implicated in cancer progression, such as protein kinases and histone deacetylases.

-

Tubulin Polymerization Inhibition: Some thiophene derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Thiophene-based compounds can trigger programmed cell death in cancer cells through various signaling pathways.

Antimicrobial Activity

The thiophene ring is present in several antimicrobial agents. The antimicrobial activity of thiophene derivatives is often attributed to their ability to:

-

Inhibit essential microbial enzymes.

-

Disrupt cell membrane integrity.

-

Interfere with microbial DNA replication and protein synthesis.

Other Potential Activities

Thiophene derivatives have also been explored for a variety of other pharmacological activities, including anti-inflammatory, antiviral, and enzyme inhibitory properties. The specific substitution pattern on the thiophene ring plays a crucial role in determining the biological activity.

Conclusion

This compound is a chemical compound with potential for applications in drug discovery and materials science. While specific experimental data for this compound is scarce, this guide provides a framework for its synthesis based on the preparation of its carboxylic acid precursor. The diverse biological activities reported for other substituted thiophenes suggest that this compound warrants further investigation to elucidate its pharmacological profile. Researchers are encouraged to use the provided protocols as a starting point for the synthesis and subsequent biological evaluation of this and related compounds.

References

Technical Guide: Methyl 3-bromo-5-methylthiophene-2-carboxylate

CAS Number: 1257535-60-6

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of Methyl 3-bromo-5-methylthiophene-2-carboxylate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document details its chemical properties, synthesis, and potential applications, with a focus on providing practical information for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a substituted thiophene derivative. The presence of the bromine atom and the methyl ester group makes it a versatile intermediate for further chemical modifications. Thiophene and its derivatives are recognized as important pharmacophores in drug discovery due to their electron-rich nature and bioisosteric properties, which allow for interaction with a variety of biological targets.[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1257535-60-6 | Internal Data |

| Molecular Formula | C₇H₇BrO₂S | Internal Data |

| Molecular Weight | 235.10 g/mol | Internal Data |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process: the synthesis of the carboxylic acid precursor followed by its esterification.

Synthesis of 3-Bromo-5-methylthiophene-2-carboxylic acid

A common method for the synthesis of the precursor, 3-Bromo-5-methylthiophene-2-carboxylic acid, involves the directed ortho-metalation of a brominated thiophene derivative followed by carboxylation.

Experimental Protocol:

-

Lithiation: A solution of 2-bromo-5-methylthiophene in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is cooled to a low temperature (typically -70 °C).

-

A strong lithium base, such as n-butyllithium, is added dropwise to the solution to perform a lithium-halogen exchange, forming a lithiated thiophene intermediate.

-

Carboxylation: Carbon dioxide gas is then bubbled through the solution. The lithiated intermediate reacts with CO₂ to form the corresponding lithium carboxylate salt.

-

Acidification: The reaction is quenched with an aqueous acid (e.g., hydrochloric acid) to protonate the carboxylate, yielding 3-Bromo-5-methylthiophene-2-carboxylic acid.

-

Purification: The product is then extracted from the aqueous phase using an organic solvent and purified, typically by recrystallization or column chromatography.

Esterification to this compound

The final product is obtained through the esterification of the carboxylic acid precursor. A standard method for this transformation is Fischer esterification.

Experimental Protocol:

-

Reaction Setup: 3-Bromo-5-methylthiophene-2-carboxylic acid is dissolved in an excess of methanol, which acts as both the solvent and the reactant.

-

Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the solution.

-

Reaction Conditions: The mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester.

-

Work-up: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.

-

Purification: The crude product is washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is evaporated. The final product can be further purified by column chromatography or distillation.

Logical Workflow for Synthesis

The synthesis of this compound can be visualized as a sequential process, starting from commercially available precursors.

Caption: Synthetic pathway for this compound.

Applications in Research and Development

Thiophene derivatives are a cornerstone in medicinal chemistry, appearing in a wide range of approved drugs.[1] Their ability to act as bioisosteres for phenyl groups allows for the modulation of physicochemical properties and drug-receptor interactions.[1] While specific biological activities for this compound are not extensively documented, its structure suggests its utility as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

The bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of diverse substituents at the 3-position of the thiophene ring. The methyl ester can be hydrolyzed back to the carboxylic acid for amide coupling or other transformations.

Potential Signaling Pathway Involvement of Thiophene Derivatives

While no specific signaling pathways have been directly associated with this compound, thiophene-based compounds have been investigated as inhibitors of various enzymes and modulators of cellular signaling pathways. For instance, some thiophene carboxamide derivatives have been explored as potent and selective inhibitors of sphingomyelin synthase 2 (SMS2), which is a potential target for dry eye disease therapy.[2] The general workflow for identifying such a compound's activity is illustrated below.

Caption: Drug discovery workflow for thiophene-based compounds.

Conclusion

This compound is a valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and the presence of reactive functional groups make it an attractive starting material for the development of novel compounds with potential biological activities. Further research into the applications of this and related thiophene derivatives is warranted to explore their full potential in drug discovery and materials science.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Spectroscopic Analysis of Methyl 3-bromo-5-methylthiophene-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-bromo-5-methylthiophene-2-carboxylate, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide combines data extrapolated from closely related analogs, predicted values, and detailed experimental protocols to serve as a valuable resource for researchers.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound and its close structural analogs. This data is crucial for the identification, characterization, and purity assessment of the compound.

Table 1: 1H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration |

| This compound | CDCl3 | Predicted: ~7.1 (s, 1H, H-4), ~3.9 (s, 3H, OCH3), ~2.5 (s, 3H, CH3) |

| Methyl 3-bromothiophene-2-carboxylate | CDCl3 | 7.43 (d, J=5.5 Hz, 1H), 7.08 (d, J=5.5 Hz, 1H), 3.92 (s, 3H) |

Table 2: 13C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| This compound | CDCl3 | Predicted: ~162 (C=O), ~140 (C-5), ~135 (C-2), ~130 (C-4), ~115 (C-3), ~52 (OCH3), ~15 (CH3) |

| Methyl 3-bromothiophene-2-carboxylate | CDCl3 | 162.2, 134.4, 131.5, 127.9, 114.9, 52.6 |

Table 3: Infrared (IR) Spectroscopic Data

| Compound | Sample Phase | Key Absorption Bands (cm-1) |

| This compound | KBr Pellet | Predicted: ~2950 (C-H, aliphatic), ~1720 (C=O, ester), ~1550 (C=C, thiophene), ~1250 (C-O, ester), ~750 (C-S) |

| Methyl thiophene-2-carboxylate | Liquid Film | 3100-3000 (C-H, aromatic), 2950 (C-H, aliphatic), 1715 (C=O, ester), 1520 (C=C, thiophene), 1250 (C-O, ester), 750 (C-S) |

Table 4: Mass Spectrometry (MS) Data

| Compound | Ionization Method | Key m/z Peaks and Interpretation |

| This compound | Electron Impact (EI) | Predicted: M+• at m/z 234/236 (due to 79Br/81Br isotopes), fragments for loss of OCH3, COOCH3, and Br. |

| 2-Bromo-5-methylthiophene-3-carboxylic acid | - | Molecular Ion (M+) at m/z 220/222.[1] |

Note: Predicted data is based on established substituent effects on the thiophene ring and data from analogous compounds.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are essential for reproducibility and data comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1H and 13C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

1H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 12-15 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

13C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 200-220 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

Integrate the signals in the 1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry potassium bromide (KBr) powder in an oven to remove moisture.

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet-forming die and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Collect a background spectrum of the empty sample holder.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm-1.

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron impact (EI) ionization source.

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Inject the solution into the GC, which separates the compound from any impurities before it enters the mass spectrometer.

Mass Spectrometry Parameters (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 200-250 °C.

Data Analysis: Identify the molecular ion peak (M+•) and analyze the fragmentation pattern to confirm the structure. The presence of bromine will be indicated by a characteristic M+2 isotope pattern with approximately equal intensity.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like this compound.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safety and Handling of Methyl 3-bromo-5-methylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific safety and handling data for Methyl 3-bromo-5-methylthiophene-2-carboxylate (CAS Number: 1257535-60-6) is not comprehensively available. This guide has been compiled using information from closely related isomers, including Methyl 5-bromo-3-methylthiophene-2-carboxylate (CAS Number: 876938-56-6), and general principles of laboratory safety for halogenated organic compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical. The information herein should be used as a supplementary resource for risk assessment and procedural planning.

Hazard Identification and Classification

While a definitive GHS classification for this compound is not consistently reported, data from analogous compounds suggest it should be handled as a hazardous substance. The primary concerns are related to irritation, and potential toxicity.

GHS Hazard Statements (based on related compounds):

| Statement | Hazard Class | Category |

| H302 | Acute toxicity, Oral | 4 |

| H315 | Skin corrosion/irritation | 2 |

| H319 | Serious eye damage/eye irritation | 2A |

| H335 | Specific target organ toxicity — single exposure; Respiratory tract irritation | 3 |

GHS Pictograms (anticipated):

Signal Word: Warning

Precautionary Statements:

| Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table includes data for the target compound and its isomer, Methyl 5-bromo-3-methylthiophene-2-carboxylate, for comparison.

| Property | Value (this compound) | Value (Methyl 5-bromo-3-methylthiophene-2-carboxylate) |

| CAS Number | 1257535-60-6[1] | 876938-56-6[2][3] |

| Molecular Formula | C₇H₇BrO₂S[1] | C₇H₇BrO₂S |

| Molecular Weight | 235.1 g/mol [1] | 235.10 g/mol |

| Appearance | Not specified | Not specified |

| Boiling Point | Not specified | Not specified |

| Melting Point | Not specified | Not specified |

| Solubility | Not specified | Not specified |

Experimental Protocols: Safe Handling and Storage

Adherence to strict laboratory protocols is essential when working with this compound. The following are general guidelines that should be adapted to specific experimental conditions.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent exposure.

-

Eye Protection: Chemical safety goggles and a face shield should be worn at all times.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) are required. Inspect gloves for any signs of degradation before and during use.

-

Body Protection: A flame-retardant lab coat, fully buttoned, is necessary to protect against splashes. For larger quantities, a chemical-resistant apron is also recommended.

-

Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.

Engineering Controls

-

Ventilation: Work exclusively in a well-ventilated laboratory with a certified chemical fume hood.

-

Eyewash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

Handling Procedures

-

Dispensing: When not in use, ensure the container is tightly sealed.

-

Environment: Avoid contact with heat, sparks, and open flames.

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.

Storage

-

Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. A recommended storage temperature is -20°C[1].

-

Container: Keep the container tightly closed and clearly labeled.

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures

-

Small Spills: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Large Spills: Evacuate the area immediately. Notify your institution's environmental health and safety department. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Considerations

Dispose of all waste materials, including empty containers, in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

Visualization of Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.

Caption: Workflow for the safe handling of this compound.

References

Technical Guide: Solubility and Properties of Methyl 3-bromo-5-methylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available solubility information and key physicochemical properties of Methyl 3-bromo-5-methylthiophene-2-carboxylate (CAS No. 1257535-60-6). This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and material science.

Core Compound Information

This compound is a substituted thiophene derivative. Thiophene-based compounds are significant in medicinal chemistry and material science due to their diverse biological activities and electronic properties. This particular molecule is often utilized as a versatile building block in the synthesis of more complex organic structures.[1]

Quantitative Solubility Data

The solubility of a compound is a critical parameter for its application in various experimental and industrial processes. The following table summarizes the available quantitative solubility data for this compound.

| CAS Number | Solubility | Solvent |

| 1257535-60-6 | 0.0485 mg/mL | Unspecified |

It is important to note that the solvent for this reported solubility value was not specified in the available documentation.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is essential for its handling, storage, and application in experimental work.

| Property | Value |

| Molecular Formula | C₇H₇BrO₂S |

| Molecular Weight | 235.1 g/mol |

| Appearance | Yellow to colorless solid, semi-solid or oil |

| Storage Condition | Keep in a dark place, Store at 4 to 8 °C |

Experimental Protocols

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general methodology for determining the solubility of a solid organic compound in a given solvent is provided below. This protocol can be adapted for the target compound.

Protocol: Determination of Solubility by the Saturation Method

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., ethanol, DMSO, water) in a sealed vial or flask.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the mixture to stand undisturbed to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled pipette to match the equilibration temperature, avoiding any solid particles.

-

Alternatively, the saturated solution can be filtered through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

-

-

Quantification of Dissolved Solute:

-

Evaporate the solvent from the collected supernatant under reduced pressure or by gentle heating.

-

Weigh the remaining solid residue to determine the mass of the dissolved compound.

-

Alternatively, a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy can be used to determine the concentration of the compound in the saturated solution by comparing it to a standard curve of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., mg/mL, g/L, mol/L) based on the mass of the dissolved solute and the volume of the solvent used.

-

Signaling Pathways and Experimental Workflows

A comprehensive search of the available scientific literature did not yield any specific information regarding signaling pathways in which this compound is directly involved. The primary application of this compound appears to be as an intermediate in organic synthesis.

To illustrate its potential utility, a conceptual workflow for the synthesis of a more complex, hypothetical bioactive molecule using this compound as a starting material is presented below. This diagram demonstrates a logical relationship in a synthetic chemistry context.

References

An In-depth Technical Guide to Methyl 3-bromo-5-methylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-bromo-5-methylthiophene-2-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document details its chemical properties, a robust synthesis protocol, and relevant characterization data.

Core Compound Properties

This compound is a substituted thiophene with the following key identifiers:

| Property | Value |

| CAS Number | 1257535-60-6 |

| Molecular Formula | C₇H₇BrO₂S |

| Molecular Weight | 235.1 g/mol [1] |

| Synonyms | 3-Bromo-5-methyl-thiophene-2-carboxylic acid methyl ester |

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the carboxylic acid precursor, followed by its esterification.

Caption: Synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-methylthiophene-2-carboxylic acid

This procedure outlines the synthesis of the carboxylic acid precursor to the target compound.[2]

Materials:

-

2-bromo-5-methylthiophene

-

n-butyllithium (1.6 M in hexane)

-

Diisopropylamine

-

Tetrahydrofuran (THF), anhydrous

-

Hexane, anhydrous

-

Carbon dioxide (gas)

-

1 N Hydrochloric acid

-

Ethyl acetate

-

Brine

-

Sodium sulfate, anhydrous

-

Silica gel for chromatography

-

Heptane

Procedure:

-

To a solution of diisopropylamine (18.4 g, 0.18 mol) in 150 cm³ of anhydrous tetrahydrofuran, slowly add a 1.6 M solution of n-butyllithium in hexane (105 cm³) at -30 °C.

-

Stir the mixture for 30 minutes at -30 °C, then cool to -70 °C.

-

At -70 °C, slowly add a solution of 2-bromo-5-methylthiophene (24.8 g, 0.14 mol) in 60 cm³ of anhydrous tetrahydrofuran.

-

Stir the reaction mixture for 2 hours at -70 °C.

-

Introduce a stream of carbon dioxide gas into the mixture at -70 °C for 1 hour. Continue the addition of carbon dioxide as the mixture warms to room temperature.

-

Acidify the reaction mixture to a pH of 2 by adding 1 N hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Purify the crude product by chromatography on silica gel, using a mixture of ethyl acetate and heptane (1:3) as the eluent.

Yield: 20.5 g (66%) of 3-bromo-5-methylthiophene-2-carboxylic acid.[2]

Step 2: Synthesis of this compound (Fischer Esterification)

This is a general procedure for the Fischer esterification of a thiophene carboxylic acid, which can be adapted for the synthesis of the target compound.

Materials:

-

3-Bromo-5-methylthiophene-2-carboxylic acid

-

Methanol (MeOH), anhydrous

-

Concentrated Sulfuric acid (H₂SO₄)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-bromo-5-methylthiophene-2-carboxylic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

If necessary, purify the crude product by silica gel flash column chromatography.

Characterization Data

3-Bromo-5-methylthiophene-2-carboxylic acid (Precursor)

| Data Type | Results |

| Melting Point | 190-196 °C[2] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ = 2.47 (s, 3H), 6.98 (s, 1H), 13.19 (bs, 1H) ppm[2] |

| ¹³C NMR (100 MHz, CDCl₃) | δ = 15.3, 108.7, 125.5, 129.8, 141.4, 156.3 ppm[2] |

| LC-MS | tR = 1.13 min; MS: m/z = 220, 222 ([M-1]⁻, [M-3]⁻)[2] |

Potential Applications in Drug Development

While specific applications for this compound are not extensively documented, brominated thiophene derivatives are recognized as important intermediates in medicinal chemistry. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of diverse molecular fragments. Thiophene-based compounds have shown a wide range of biological activities and are scaffolds for developing new therapeutic agents.

Logical Workflow for Synthesis and Characterization

References

Methodological & Application

Application Notes & Protocols: Synthesis of Derivatives from Methyl 3-bromo-5-methylthiophene-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, recognized as "privileged structures" due to their ability to interact favorably with biological targets.[1] The thiophene ring's unique electronic properties and potential for diverse functionalization make it a valuable scaffold for developing novel therapeutic agents and advanced materials.[2][3] Methyl 3-bromo-5-methylthiophene-2-carboxylate is a key heterocyclic building block, offering a versatile platform for synthesizing a wide array of more complex molecules. The bromine atom at the 3-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds.

This document provides detailed protocols for two of the most powerful and widely used transformations for this substrate: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[4][5] These methods are fundamental in drug discovery for creating libraries of compounds for screening and lead optimization.[6][7]

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for synthesizing biaryl compounds by coupling an organohalide with an organoboron reagent, such as a boronic acid.[4][8] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acid derivatives.[4]

Experimental Protocol: General Procedure

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)[9][10]

-

Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/Ethanol/Water mixture[8]

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Brine solution

-

Deionized Water

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Schlenk flask or round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

-

Syringes and needles for inert atmosphere techniques

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), and Pd(PPh₃)₄ (3 mol%).

-

Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio) via syringe.[8]

-

Reaction: Place the flask in a preheated oil bath and heat the mixture to 90-100°C with vigorous stirring.[4][9]

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Data Presentation: Suzuki Coupling

The following table presents representative data for Suzuki coupling reactions on similar bromothiophene substrates to provide a guideline for expected outcomes.

| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 90 | 12 | 76 | [9][10] |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 90 | 12 | 71 | [9][10] |

| 3,4-Dichlorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₂CO₃ (2.0) | Toluene/H₂O | 90 | 12 | 65 | [4] |

| 4-Formylphenylboronic acid | Pd(dppf)Cl₂ (3.0) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 85 | 16 | 68 | [4] |

Visualizations: Suzuki-Miyaura Reaction

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[5] This reaction has become a vital tool in pharmaceutical development, as the arylamine motif is present in a vast number of biologically active molecules.[11][12]

Experimental Protocol: General Procedure

This protocol provides a general method for the amination of this compound with a primary or secondary amine. The choice of ligand and base is crucial and may require optimization.[11][12]

Materials:

-

This compound (1.0 equiv)

-

Amine (primary or secondary) (1.2 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (2-4 mol%) or a pre-catalyst like XantPhos Pd G3[13]

-

Phosphine Ligand (e.g., XantPhos, BrettPhos) (4-8 mol%)[13]

-

Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Brine solution

-

Deionized Water

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Schlenk tube or sealed reaction vial

-

Magnetic stirrer and hotplate

-

Glovebox (recommended for handling air-sensitive reagents)

-

Standard laboratory glassware

-

Syringes and needles for inert atmosphere techniques

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup (in a glovebox): To a Schlenk tube, add Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

-

Add Reactants: Add this compound (1.0 equiv).

-

Seal and Remove: Seal the tube, remove it from the glovebox, and add the anhydrous, degassed solvent (e.g., Toluene) followed by the amine (1.2 equiv) via syringe.

-

Inert Atmosphere (if not using a glovebox): Alternatively, add solids to the tube, seal with a septum, and purge with inert gas for 15 minutes before adding the solvent and amine.

-

Reaction: Place the tube in a preheated oil bath at 80-110°C and stir vigorously.[11]

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.[11]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine derivative.

Data Presentation: Buchwald-Hartwig Amination

The following table summarizes representative conditions for Buchwald-Hartwig amination reactions on similar aryl bromides. Yields are highly dependent on the specific amine and ligand used.

| Amine | Catalyst/Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Pd(OAc)₂ (2) / BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 85-95 | [5] |

| Morpholine | Pd(OAc)₂ (2) / XantPhos (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | 12 | 80-90 | [13] |

| Benzylamine | Pd₂(dba)₃ (1.5) / BrettPhos (3) | K₃PO₄ (2.0) | t-BuOH | 100 | 24 | 75-88 | [12][14] |

| Benzamide | XantPhos Pd G3 (5) | DBU (2.0) | Toluene | 110 | 16 | 87 | [13] |

Visualizations: General Workflow & Buchwald-Hartwig Cycle

Caption: A generalized workflow for cross-coupling experiments.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.[5][11]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. eprajournals.com [eprajournals.com]

- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for Suzuki Coupling Reactions of Methyl 3-bromo-5-methylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.

Methyl 3-bromo-5-methylthiophene-2-carboxylate is a versatile building block, possessing a reactive C-Br bond at a strategic position on the thiophene ring. The electron-withdrawing ester group can influence the reactivity of the molecule and is a common functional handle for further synthetic transformations. This document provides detailed application notes and generalized experimental protocols for the use of this compound in Suzuki coupling reactions, based on established methodologies for structurally similar bromothiophene derivatives.

Applications in Medicinal Chemistry and Materials Science

The Suzuki coupling of this compound with various aryl and heteroaryl boronic acids or esters opens a pathway to a diverse range of 3-aryl-5-methylthiophene-2-carboxylate derivatives. These structures are of significant interest in drug discovery and materials science. Thiophene-containing compounds are known to exhibit a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. Furthermore, substituted thiophenes are key components in the development of organic semiconductors, conducting polymers, and liquid crystals. The ability to readily introduce a variety of substituents at the 3-position of the thiophene ring through Suzuki coupling makes this an attractive strategy for generating libraries of novel compounds for screening and development.

General Reaction Scheme

The general transformation involves the palladium-catalyzed reaction of this compound with an organoboron reagent, typically an arylboronic acid, in the presence of a base.

Caption: General scheme of the Suzuki coupling reaction.

Experimental Protocols

The following protocols are generalized based on successful Suzuki coupling reactions of similar bromothiophene derivatives. Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.

Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄

This protocol employs the widely used and commercially available tetrakis(triphenylphosphine)palladium(0) catalyst.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water mixture

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

To a flame-dried round-bottom flask or reaction tube, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (3 mol%).

-

Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Suzuki Coupling using a Pre-catalyst System (e.g., Pd(OAc)₂ with a Phosphine Ligand)

This protocol is useful when a more active catalyst system is required, particularly for less reactive arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)

-

Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) (2-6 mol%)

-

Potassium phosphate (K₃PO₄) (2-3 equivalents)

-

Solvent: Toluene or 1,4-Dioxane

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

In a glovebox or under an inert atmosphere, add palladium(II) acetate (2 mol%) and the phosphine ligand (4 mol%) to a flame-dried reaction vessel.

-

Add the degassed solvent (e.g., toluene) and stir for 10-15 minutes to allow for pre-catalyst formation.

-

To this mixture, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium phosphate (3 equivalents).

-

Seal the vessel and heat the reaction mixture to 90-110°C for 12-24 hours.

-

Monitor the reaction progress as described in Protocol 1.

-

The work-up and purification steps are analogous to Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions of structurally similar bromothiophene derivatives. This data can serve as a guide for optimizing the reaction of this compound.

| Entry | Bromothiophene Substrate | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Bromo-5-(bromomethyl)thiophene | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 76 | [1] |

| 2 | 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 72 | [1] |

| 3 | 2,5-Dibromo-3-methylthiophene (mono-coupling) | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 75 | [2] |

| 4 | 2,5-Dibromo-3-hexylthiophene (di-coupling) | Phenylboronic acid | Pd(PPh₃)₄ (6) | K₃PO₄ (4) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 78 | [3] |

| 5 | 5-Bromothiophene-2-carboxylic acid derivative | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 90 | - | 37-72 |

Visualizations

Suzuki Catalytic Cycle

The mechanism of the Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

A generalized workflow for performing a Suzuki coupling reaction in a research laboratory setting.

Caption: A typical experimental workflow for Suzuki coupling.

Conclusion

This compound serves as a valuable and versatile substrate in Suzuki-Miyaura cross-coupling reactions. The protocols and data presented, derived from closely related thiophene systems, provide a robust starting point for the synthesis of a wide array of novel 3-aryl-5-methylthiophene-2-carboxylates. These compounds hold significant potential for applications in drug discovery and materials science. Researchers are encouraged to use this guide as a foundation for the development and optimization of specific synthetic routes tailored to their research objectives.

References

Application Notes and Protocols: Methyl 3-bromo-5-methylthiophene-2-carboxylate as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-5-methylthiophene-2-carboxylate is a highly functionalized heterocyclic compound that serves as a valuable building block in the synthesis of complex molecular architectures for medicinal chemistry. Its substituted thiophene core is a key pharmacophore in numerous biologically active compounds. The presence of a bromine atom at the 3-position allows for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of diverse substituents. The methyl ester at the 2-position and the methyl group at the 5-position provide additional sites for modification and influence the overall electronic and steric properties of the molecule, making it an attractive starting material for the development of novel therapeutics, particularly kinase inhibitors. Thiophene-containing compounds have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Application: Synthesis of Thieno[3,2-d]pyrimidine Kinase Inhibitors

A significant application of this compound is in the synthesis of thieno[3,2-d]pyrimidines. This scaffold is isosteric to the purine core of ATP and is a common feature in many kinase inhibitors, including those targeting the PI3K/Akt/mTOR and Polo-like kinase (PLK) signaling pathways, which are crucial in cancer cell proliferation and survival.

The synthetic strategy involves an initial palladium-catalyzed amination at the 3-position, followed by cyclization to construct the fused pyrimidine ring. This approach offers a convergent and flexible route to a library of substituted thienopyrimidines for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of this compound

This protocol describes a general procedure for the palladium-catalyzed amination of the title compound with a primary amine. The reaction conditions are based on established methods for the amination of aryl bromides.[1][2]

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

Magnetic stir bar

-

Schlenk tube or microwave vial

Procedure:

-

To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv.), cesium carbonate (1.5 equiv.), palladium(II) acetate (0.02 equiv.), and Xantphos (0.04 equiv.).

-

Seal the vessel with a septum or cap and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Under the inert atmosphere, add anhydrous toluene (to achieve a concentration of ~0.1 M) via syringe.

-

Add the primary amine (1.2 equiv.) via syringe.

-

Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 3-amino-5-methylthiophene-2-carboxylate derivative.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Parameter | Condition | Reference |

| Catalyst | Pd(OAc)₂ / Xantphos | [1] |

| Base | Cs₂CO₃ | [1] |

| Solvent | Toluene | [1] |

| Temperature | 100-110 °C | [1] |

| Typical Yield | 60-90% | General expectation based on similar substrates |

Protocol 2: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one Core

This protocol outlines the cyclization of the resulting aminothiophene derivative with formamide to construct the thieno[3,2-d]pyrimidin-4(3H)-one scaffold. This is a common method for the synthesis of this heterocyclic system.[3][4]

Materials:

-

Methyl 3-amino-5-methylthiophene-2-carboxylate derivative (from Protocol 1)

-

Formamide

-

Round-bottom flask with reflux condenser

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve the methyl 3-amino-5-methylthiophene-2-carboxylate derivative (1.0 equiv.) in an excess of formamide.

-

Heat the mixture to reflux (approximately 180-190 °C) for 4-6 hours.

-

Monitor the reaction for the consumption of the starting material by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude thieno[3,2-d]pyrimidin-4(3H)-one.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

Table 2: Representative Conditions for Thienopyrimidine Formation

| Parameter | Condition | Reference |

| Reagent | Formamide | [3][4] |

| Solvent | Formamide (neat) | [3][4] |

| Temperature | 180-190 °C | [3][4] |

| Typical Yield | 70-95% | General expectation based on similar substrates |

Visualizations

Caption: Synthetic workflow for the preparation of thieno[3,2-d]pyrimidine kinase inhibitors.

Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by thienopyrimidine inhibitors.

References

Application Notes and Protocols: Methyl 3-bromo-5-methylthiophene-2-carboxylate in Materials Science

Introduction

Thiophene-based conjugated polymers are a cornerstone of modern materials science, particularly in the field of organic electronics. Their unique electronic and optical properties make them ideal candidates for applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors. "Methyl 3-bromo-5-methylthiophene-2-carboxylate" is a functionalized thiophene monomer that serves as a versatile building block for the synthesis of novel conjugated polymers. The bromine atom and the methyl ester group on the thiophene ring allow for various polymerization techniques and post-polymerization modifications, enabling fine-tuning of the resulting polymer's properties.

These notes provide an overview of the potential applications of polymers derived from this compound and offer a detailed protocol for the synthesis and characterization of a representative polymer for use in organic photovoltaic devices.

Application I: Organic Photovoltaics (OPVs)

Polymers synthesized from this compound can be engineered to have suitable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for efficient charge separation and transport when blended with fullerene derivatives or other electron acceptors. The ester group can influence the polymer's solubility and film-forming properties, which are critical for device fabrication.

Key Advantages:

-

Tunable Optoelectronic Properties: The chemical structure allows for modification to control the bandgap and absorption spectrum.

-

Processability: The resulting polymers can be designed to be soluble in common organic solvents, facilitating large-area device fabrication via solution-based techniques like spin-coating and printing.

-

Potential for High Performance: Thiophene-based polymers have demonstrated high power conversion efficiencies in OPV devices.[1]

Application II: Organic Field-Effect Transistors (OFETs)

The ordered packing of polymer chains is crucial for achieving high charge carrier mobility in OFETs. The substituents on the thiophene ring of this compound can be chosen to promote self-assembly and crystallinity in the resulting polymer thin films, leading to enhanced device performance.

Key Advantages:

-

High Charge Carrier Mobility: Appropriate side-chain engineering can lead to polymers with high mobility, a key parameter for OFETs.

-

Environmental Stability: Thiophene-based polymers can exhibit good stability under ambient conditions.[2]

-

Flexible Electronics: The inherent flexibility of organic polymers makes them suitable for applications in flexible displays and wearable electronics.

Quantitative Data Summary

The following table summarizes representative quantitative data for a hypothetical polymer, Poly(this compound) or "P(MBrMT-co-Th)", synthesized via a Stille cross-coupling reaction with a comonomer (e.g., a distannylated thiophene derivative). This data is illustrative and based on typical values for similar thiophene-based copolymers used in organic electronics.

| Property | Value | Units | Characterization Method |

| Molecular Weight (Mn) | 15 - 30 | kDa | GPC |

| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC | |

| HOMO Energy Level | -5.2 to -5.5 | eV | Cyclic Voltammetry (CV) |

| LUMO Energy Level | -3.0 to -3.4 | eV | CV / UV-Vis Spectroscopy |

| Optical Bandgap (Eg) | 1.8 - 2.2 | eV | UV-Vis Spectroscopy |

| Hole Mobility (in OFET) | 0.01 - 0.5 | cm²/Vs | OFET Measurement |

| PCE (in OPV with PCBM) | 3 - 7 | % | Solar Simulator |

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound -co- [2,2'-bithiophene]) via Stille Coupling

This protocol describes a representative synthesis of a copolymer using this compound and 5,5'-bis(trimethylstannyl)-2,2'-bithiophene as monomers.

Materials:

-

This compound

-

5,5'-bis(trimethylstannyl)-2,2'-bithiophene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Anhydrous Toluene

-

Methanol

-

Hexane

-

Acetone

-

Chloroform

-

Argon gas supply

-

Standard Schlenk line and glassware

Procedure:

-

Monomer Preparation: In a Schlenk flask, dissolve this compound (1.0 mmol) and 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (1.0 mmol) in 20 mL of anhydrous toluene.

-

Catalyst Addition: In a separate flask, dissolve Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.08 mmol) in 5 mL of anhydrous toluene.

-

Degassing: Degas both solutions by bubbling with argon for 30 minutes.

-

Polymerization: Using a cannula, transfer the catalyst solution to the monomer solution. Heat the reaction mixture to 110 °C and stir under an argon atmosphere for 48 hours.

-

End-capping: Cool the reaction to room temperature. Add 2-bromothiophene (0.2 mL) and stir for 2 hours. Then, add 2-(tributylstannyl)thiophene (0.2 mL) and stir for another 2 hours to end-cap the polymer chains.

-

Precipitation and Purification:

-

Pour the cooled reaction mixture into 200 mL of vigorously stirring methanol.

-

Collect the precipitated polymer by filtration.

-

Perform a Soxhlet extraction on the crude polymer sequentially with methanol, hexane, and acetone to remove catalyst residues and oligomers.

-

Dissolve the purified polymer in chloroform and re-precipitate it into methanol.

-

-

Drying: Collect the final polymer by filtration and dry it under vacuum at 40 °C for 24 hours.

Protocol 2: Fabrication of an Organic Photovoltaic (OPV) Device

Materials:

-

Synthesized Polymer (e.g., P(MBrMT-co-Th))

-

Indium Tin Oxide (ITO)-coated glass substrates

-

Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

-

Calcium (Ca)

-

Aluminum (Al)

-

Chlorobenzene

Procedure:

-

Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates under a nitrogen stream.

-

Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrate at 4000 rpm for 60 seconds. Anneal at 150 °C for 10 minutes in a nitrogen-filled glovebox.

-

Active Layer Preparation: Prepare a blend solution of the synthesized polymer and PC₆₁BM (e.g., in a 1:1 weight ratio) in chlorobenzene at a total concentration of 20 mg/mL. Stir overnight at 50 °C in the glovebox.

-

Active Layer Deposition: Spin-coat the active layer solution onto the PEDOT:PSS layer at 1000 rpm for 60 seconds. Anneal the film at a predetermined optimal temperature (e.g., 110 °C) for 10 minutes.

-

Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a layer of Calcium (20 nm) followed by a layer of Aluminum (100 nm) under high vacuum (< 10⁻⁶ Torr).

-

Device Encapsulation and Characterization: Encapsulate the device to prevent degradation from air and moisture. Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar irradiation (100 mW/cm²).

Visualizations

Caption: Workflow for polymer synthesis and OPV device fabrication.

Caption: Relationship from monomer to material applications.

References

Application Notes and Protocols for Methyl 3-bromo-5-methylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-5-methylthiophene-2-carboxylate is a versatile heterocyclic building block widely utilized in organic synthesis and medicinal chemistry. The presence of a bromine atom at the 3-position, a methyl group at the 5-position, and a methyl ester at the 2-position of the thiophene ring provides multiple sites for functionalization. This allows for the construction of complex molecular architectures, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics.[1][2] The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency.

This document provides detailed protocols for key synthetic transformations involving this compound, including Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. These methods are foundational for the synthesis of a diverse range of derivatives with potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Data Presentation

The following tables summarize typical reaction conditions and yields for palladium-catalyzed cross-coupling reactions of bromothiophene derivatives, which can be adapted for this compound.

Table 1: Suzuki-Miyaura Coupling of Bromothiophene Esters with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | Toluene/EtOH/H₂O | 100 | 12 | 80-90 |

| 3 | 4-Tolylboronic acid | PdCl₂(dppf) (4) | K₂CO₃ | Dioxane/H₂O | 90 | 4.5 | 84 |

| 4 | 3-Furanylboronic acid | PdCl₂(dppf) (4) | K₂CO₃ | Dioxane/H₂O | 90 | 4.5 | 52 |

| 5 | 4-Pyridinylboronic acid | PdCl₂(dppf) (4) | K₂CO₃ | Dioxane/H₂O | 90 | 4 | 66 |

Yields are based on analogous reactions and may vary for this compound.[3][4]

Table 2: Heck Coupling of Bromothiophenes with Alkenes

| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 120 | 12-24 | >80 |

| 2 | Methyl acrylate | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 100-120 | 12-24 | 75-85 |

| 3 | n-Butyl acrylate | Pd(OAc)₂ (2) / P(t-Bu)₃ (4) | K₂CO₃ | Dioxane | 100 | 12 | ~80 |

Yields are based on analogous reactions and may vary.[5][6]

Table 3: Sonogashira Coupling of Bromothiophenes with Terminal Alkynes

| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | RT | 6 | 85-95 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | 10 | Et₃N | Toluene | 60 | 8 | 80-90 |

| 3 | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ (3) / P(p-tol)₃ (6) | - | DBU | DMF | 80 | 6 | ~90 |

Yields are based on analogous reactions and may vary.[7][8]

Experimental Protocols

General Workflow for Cross-Coupling Reactions

The following diagram illustrates a generalized workflow for the cross-coupling reactions described below.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of Methyl 5-methyl-3-phenylthiophene-2-carboxylate.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Add the degassed solvent system (1,4-dioxane and water, 4:1 ratio) via syringe.

-

Heat the reaction mixture to 90°C and stir vigorously for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Signaling Pathway: Suzuki-Miyaura Catalytic Cycle

Protocol 2: Heck Coupling

This protocol outlines the synthesis of Methyl 3-(2-phenylethenyl)-5-methylthiophene-2-carboxylate.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Styrene (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and K₂CO₃.

-

Add anhydrous DMF to the flask, followed by styrene.

-

Seal the flask and heat the reaction mixture to 120°C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

This protocol details the synthesis of Methyl 3-(2-phenylethynyl)-5-methylthiophene-2-carboxylate.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Phenylacetylene (1.2 mmol, 1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF) (5 mL)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI under an inert atmosphere.

-

Add anhydrous THF and triethylamine.

-

Add phenylacetylene dropwise.

-

Stir the reaction mixture at room temperature for 6 hours.

-